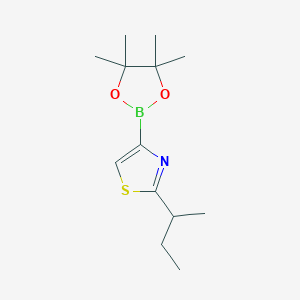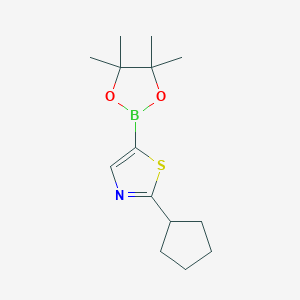
2-(Cyclopentyl)thiazole-4-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopentyl)thiazole-4-boronic acid pinacol ester (2CPT-4-BAPE), also known as CPT-4-BAPE, is a boronic acid-based ester compound used in a variety of scientific research applications. It is a versatile compound that can be used as a building block for a variety of organic molecules, as a catalyst for chemical reactions, and as a tool for studying the structure and function of biologically relevant molecules. In
Wirkmechanismus
The mechanism of action of 22-(Cyclopentyl)thiazole-4-boronic acid pinacol ester is not yet fully understood. However, it is believed that the boronic acid group of the compound binds to a variety of molecules, such as proteins, enzymes, and receptors, and can modulate their activity. Additionally, the cyclopentylthiazole moiety of the compound may interact with the target molecule in a manner that is not yet understood.
Biochemical and Physiological Effects
The biochemical and physiological effects of 22-(Cyclopentyl)thiazole-4-boronic acid pinacol ester are not yet fully understood. However, it is believed that the compound can modulate the activity of a variety of molecules, such as proteins, enzymes, and receptors. Additionally, it is believed that the compound can affect the activity of signal transduction pathways, and may have an effect on cell proliferation and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of 22-(Cyclopentyl)thiazole-4-boronic acid pinacol ester for laboratory experiments are its versatility and its ability to bind to a variety of molecules. Additionally, the compound is relatively stable and does not require harsh reaction conditions for synthesis. The main limitation of the compound is that its mechanism of action is not yet fully understood.
Zukünftige Richtungen
The future directions for 22-(Cyclopentyl)thiazole-4-boronic acid pinacol ester include further exploration of its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to optimize the synthesis of the compound and to explore its potential applications in drug discovery. Finally, further research could be done to explore the potential of the compound as a tool for studying the structure and function of biologically relevant molecules.
Synthesemethoden
22-(Cyclopentyl)thiazole-4-boronic acid pinacol ester can be synthesized through a variety of methods, including the reaction of 2-cyclopentylthiazole and 4-boronic acid pinacol ester. This reaction can be catalyzed by a variety of acids, such as trifluoroacetic acid (TFA), or by a base, such as potassium carbonate (K2CO3). The reaction can be completed in a few steps, and the yield of the product can be optimized by varying the reaction conditions.
Wissenschaftliche Forschungsanwendungen
22-(Cyclopentyl)thiazole-4-boronic acid pinacol ester has a variety of scientific research applications. It can be used as a building block for a variety of organic molecules, such as small molecules and polymers. It can also be used as a catalyst for chemical reactions, such as the synthesis of peptides and other biologically relevant molecules. Additionally, it can be used to study the structure and function of biologically relevant molecules, such as proteins, enzymes, and receptors.
Eigenschaften
IUPAC Name |
2-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO2S/c1-13(2)14(3,4)18-15(17-13)11-9-19-12(16-11)10-7-5-6-8-10/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZRCNRJFIMBRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentyl)thiazole-4-boronic acid pinacol ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














